

An In-depth Technical Guide to the Discovery and Synthesis of PIK-93

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Compound of Interest

Compound Name: PIK-93

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Abstract

PIK-93 is a potent, synthetic small molecule that has garnered significant interest in the scientific community for its dual inhibitory activity against phosphatidylinositol 4-kinase III β (PI4KIII β) and class I phosphoinositide 3-kinases (PI3Ks).^{[1][2][3][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **PIK-93**. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity in structured tables, and visualizations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, cell biology, and drug discovery.

Discovery and Mechanism of Action

PIK-93 was identified as the first potent, synthetic inhibitor of PI4KIII β .^{[1][4]} It also demonstrates potent inhibition of PI3K isoforms, particularly the γ and α isoforms.^{[1][2]} The dual-specificity of **PIK-93** makes it a valuable tool for dissecting the distinct and overlapping roles of these lipid kinases in various cellular processes.

The mechanism of action of **PIK-93** involves competitive inhibition at the ATP-binding site of its target kinases.^[5] X-ray crystallography studies of **PIK-93** in complex with p110 γ have revealed key interactions, including hydrogen bonds with the backbone amide and carbonyl of Val882 in the hinge region and between its sulfonamide group and Asp964.^{[4][6]} By blocking the activity

of PI3Ks, **PIK-93** effectively inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and trafficking.^{[5][7]} Its inhibition of PI4KIII β has been shown to disrupt ceramide transport from the endoplasmic reticulum (ER) to the Golgi apparatus, impacting sphingomyelin synthesis.^{[1][2]} This has downstream effects on viral replication, as PI4KIII β is essential for the replication of numerous viruses.^[4]

Synthesis of PIK-93

While a detailed, step-by-step synthesis protocol for **PIK-93** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of related thiazole and sulfonamide-containing compounds. The proposed synthesis would likely involve the Hantzsch thiazole synthesis to create the core 2-aminothiazole ring, followed by functionalization and coupling with a substituted phenylsulfonamide moiety. Key reactions would include sulfonamide formation from a suitable aniline derivative and a palladium-catalyzed cross-coupling reaction to link the two main fragments.

Quantitative Data: Inhibitory Activity of PIK-93

The following tables summarize the in vitro inhibitory activity of **PIK-93** against various lipid kinases.

Table 1: **PIK-93** IC50 Values against PI3K and PI4K Isoforms

Kinase Target	IC50 (nM)	Reference(s)
PI4KIII β	19	^{[1][2][3][4]}
PI3Ky	16	^{[1][2][4]}
PI3K α	39	^{[1][2][4]}
PI3K δ	120	^{[2][3][4]}
PI3K β	590	^{[2][3][4]}
PI4KIII α	1,100	^[3]
PI4KII α	>100,000	^[3]

Table 2: **PIK-93** IC50 Values against Other Kinases

Kinase Target	IC50 (nM)	Reference(s)
DNA-PK	64	[8]
hsVps34	320	[8]
ATM	490	[8]
mTORC1	1,380	[8]
C2α	16,000	[8]
ATR	17,000	[8]

Table 3: **PIK-93** EC50 Values in Cellular Assays

Cellular Effect	Cell Line	EC50 (μM)	Reference(s)
Anti-Poliovirus (PV) Replication	-	0.14	[1][2]
Anti-Hepatitis C Virus (HCV) Replication	-	1.9	[1][2]

Experimental Protocols

In Vitro PI3K/PI4K Kinase Assay (TLC-based)

This protocol describes a standard thin-layer chromatography (TLC) assay to measure the lipid kinase activity of PI3Ks and PI4Ks and to determine the IC50 values of inhibitors like **PIK-93**.[\[1\]](#)
[\[7\]](#)

Materials:

- Purified kinase (PI3K or PI4K isoforms)
- PIK-93** (or other inhibitors) dissolved in DMSO

- Kinase reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂
- Substrate: Sonicated phosphatidylinositol (PI) (100 µg/mL)
- [γ-³²P]ATP (10 µCi)
- 1N HCl
- Chloroform:Methanol (1:1)
- TLC developing solvent: n-propanol:1M acetic acid (65:35)
- TLC plates (silica gel)
- Phosphorimager screen and scanner

Procedure:

- Prepare a reaction mixture containing the kinase, **PIK-93** at various concentrations (typically 10-12 two-fold dilutions starting from 100 µM, with a final DMSO concentration of 2%), and kinase reaction buffer.
- Add freshly sonicated phosphatidylinositol to the reaction mixture.
- Initiate the kinase reaction by adding ATP containing 10 µCi of [γ-³²P]ATP to a final concentration of 10 or 100 µM.
- Allow the reaction to proceed for 20 minutes at room temperature.
- Terminate the reaction by adding 105 µL of 1N HCl, followed by 160 µL of CHCl₃:MeOH (1:1).
- Vortex the biphasic mixture and centrifuge briefly.
- Carefully transfer the lower organic phase to a new tube.
- Spot the extracted organic phase onto a TLC plate.

- Develop the TLC plate in a chamber containing the n-propanol:acetic acid developing solvent for 3-4 hours.
- Dry the TLC plate and expose it to a phosphorimager screen.
- Quantify the radioactive spots corresponding to the phosphorylated product to determine kinase activity at each inhibitor concentration.
- Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[1\]](#)[\[7\]](#)

Actin Staining in Differentiated HL-60 (dHL60) Cells

This protocol details the procedure for staining F-actin in dHL60 cells to observe the effects of **PIK-93** on the actin cytoskeleton.[\[7\]](#)

Materials:

- Differentiated HL-60 (dHL60) cells
- **PIK-93** or vehicle (DMSO)
- mHBSS (modified Hank's Balanced Salt Solution)
- Fibronectin-coated coverslips
- f-Met-Leu-Phe (fMLP) (100 nM)
- 3.7% Paraformaldehyde (PFA) in PBS
- Rhodamine-phalloidin (10 units/mL)
- Phosphate-buffered saline (PBS)

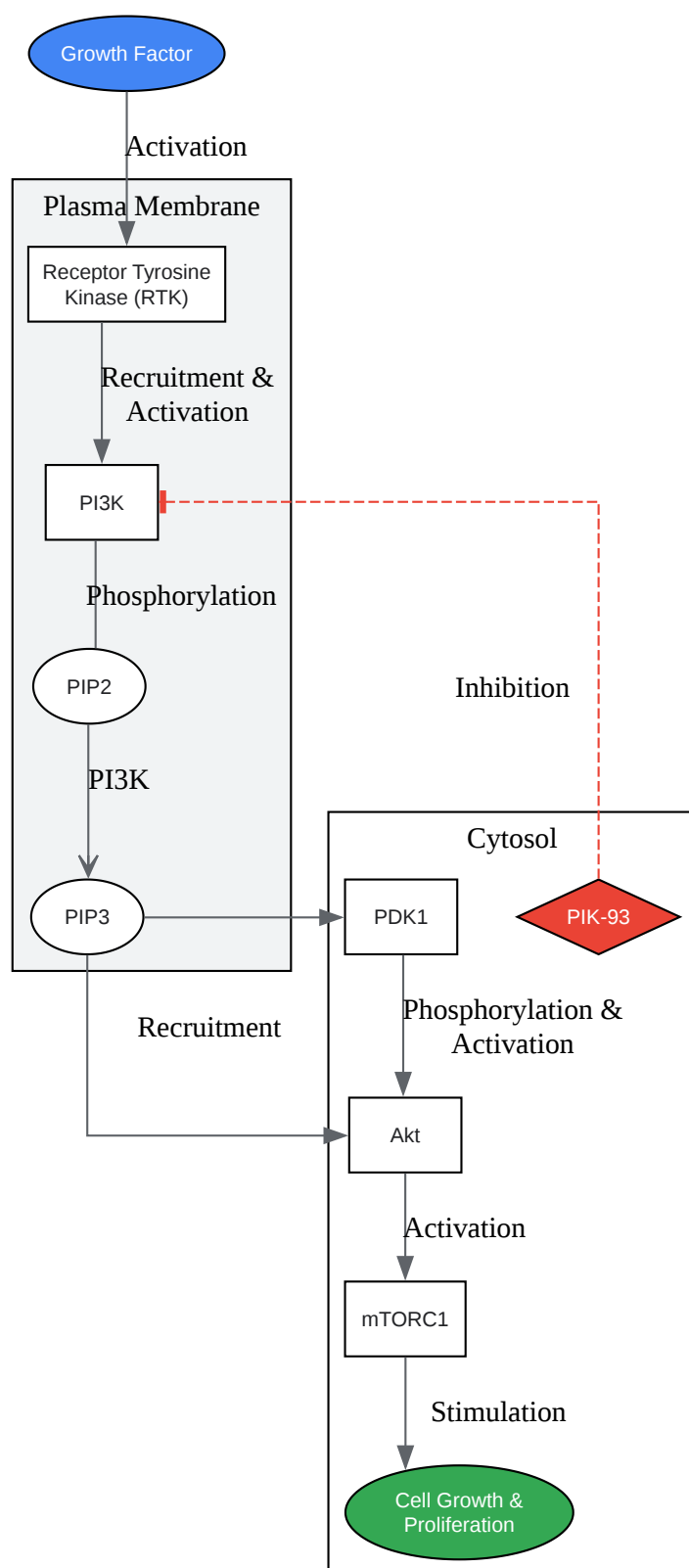
Procedure:

- Pre-incubate dHL60 cells in suspension with the desired concentration of **PIK-93** (e.g., 0.5 μ M–1 μ M) or vehicle for 40 minutes.

- Centrifuge the cells for 5 minutes at 2000 rpm at room temperature.
- Resuspend the cell pellet in mHBSS containing the same concentration of **PIK-93** or vehicle.
- Allow the cells to adhere to fibronectin-coated coverslips.
- Stimulate the adherent cells with a uniform concentration of 100 nM fMLP for 3 minutes.
- Fix the cells by adding 3.7% PFA for 15 minutes.
- Wash the cells with PBS.
- Permeabilize the cells and stain for F-actin by incubating with 10 units/mL rhodamine-phalloidin for 15 minutes.
- Wash the cells with PBS to remove excess stain.
- Mount the coverslips on microscope slides and visualize using fluorescence microscopy.[\[7\]](#)

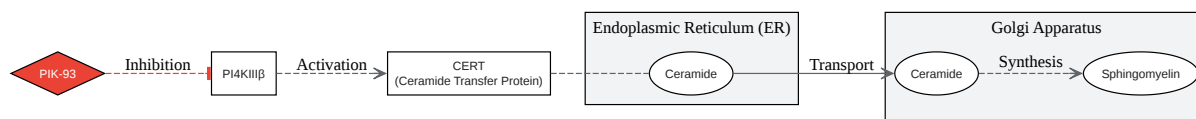
Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **PIK-93**.



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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **PIK-93**.



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Caption: The role of PI4KIIIβ in ceramide transport and its inhibition by **PIK-93**.

Conclusion

PIK-93 stands out as a critical chemical probe for investigating the complex roles of PI4KIIIβ and PI3Ks in cellular signaling. Its ability to potently inhibit these kinases has provided valuable insights into processes ranging from cell proliferation and migration to intracellular trafficking and viral replication. This technical guide consolidates key information on **PIK-93**, offering researchers a foundational resource to facilitate further studies into the therapeutic potential of targeting these important lipid kinases.

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